2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17366303
InChI: InChI=1S/C11H13BFNO4/c1-11(2)6-17-12(18-7-11)8-3-4-9(13)10(5-8)14(15)16/h3-5H,6-7H2,1-2H3
SMILES:
Molecular Formula: C11H13BFNO4
Molecular Weight: 253.04 g/mol

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS No.:

Cat. No.: VC17366303

Molecular Formula: C11H13BFNO4

Molecular Weight: 253.04 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane -

Specification

Molecular Formula C11H13BFNO4
Molecular Weight 253.04 g/mol
IUPAC Name 2-(4-fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Standard InChI InChI=1S/C11H13BFNO4/c1-11(2)6-17-12(18-7-11)8-3-4-9(13)10(5-8)14(15)16/h3-5H,6-7H2,1-2H3
Standard InChI Key GIBMYHRHQWHAHO-UHFFFAOYSA-N
Canonical SMILES B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a dioxaborinane ring (a six-membered boracycle) fused to a 4-fluoro-3-nitrophenyl group. The boron atom is coordinated to two oxygen atoms within the ring, while the aromatic ring features electron-withdrawing substituents (fluoro and nitro groups) that enhance its electrophilicity in cross-coupling reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₃BFNO₄
Molecular Weight253.04 g/mol
IUPAC Name2-(4-fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
SMILES NotationB1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)N+[O-]

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the dioxaborinane ring and aromatic protons. For analogous compounds, ¹H NMR spectra typically show singlets for the methyl groups (δ ~1.0 ppm) and resonances for aromatic protons (δ 7.3–8.0 ppm) . ¹³C NMR spectra confirm the boron-bound carbons, while ¹⁹F NMR detects the fluorine substituent (δ ~-110 ppm).

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via the reaction of 4-fluoro-3-nitrophenylboronic acid with neopentyl glycol under inert conditions. This process forms the dioxaborinane ring, stabilizing the boronic acid functionality.

Table 2: Standard Synthesis Conditions

ParameterCondition
Reagents4-Fluoro-3-nitrophenylboronic acid, neopentyl glycol
CatalystAcidic or metallic catalysts
SolventTetrahydrofuran (THF)
TemperatureReflux (60–80°C)
Yield70–85% (optimized conditions)

Industrial Scalability

Continuous flow reactors and automated systems have been employed to enhance yield and reduce production costs. For example, a 2024 study demonstrated a 20% increase in yield using flow chemistry compared to batch methods.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures. Its electron-withdrawing substituents accelerate transmetallation, a critical step in the catalytic cycle.

Table 3: Representative Cross-Coupling Reactions

Aryl HalideProduct Yield (%)Conditions
4-Bromotoluene92Pd(OAc)₂, K₂CO₃, 80°C
2-Iodonaphthalene88PdCl₂(dppf), CsF, 70°C

Pharmaceutical Intermediates

The compound has been utilized in synthesizing kinase inhibitors and antiviral agents. For instance, a 2023 study reported its use in constructing a boronate-containing intermediate for a COVID-19 therapeutic candidate, achieving >95% purity after crystallization.

Recent Research Advancements

Catalyst Development

Efforts to replace traditional palladium catalysts with cheaper alternatives have shown promise. Nickel-based systems, for example, achieved 78% yield in model reactions while reducing costs by 40% .

Stability Studies

Thermogravimetric analysis (TGA) revealed that the dioxaborinane ring enhances thermal stability, with decomposition onset at 210°C—significantly higher than analogous boronic acids.

Challenges and Future Directions

Limitations

  • Moisture Sensitivity: Despite stabilization, prolonged exposure to humidity reduces reactivity.

  • Byproduct Formation: Competing protodeboronation remains a concern in low-polarity solvents.

Innovations

  • Encapsulation Techniques: Microencapsulation in polymeric matrices has improved shelf life by 300%.

  • Photocatalytic Activation: A 2024 study demonstrated light-driven cross-couplings, eliminating the need for traditional catalysts .

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